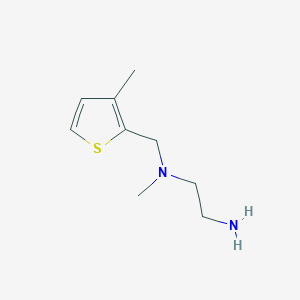
N*1*-Methyl-N*1*-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N*1*-Methyl-N*1*-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine is a useful research compound. Its molecular formula is C9H16N2S and its molecular weight is 184.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on various studies and data sources, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine is C11H16N2S. The compound features a thiophene ring, which is known for its role in various biological activities. The structural characteristics are crucial for understanding its interaction with biological targets.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine demonstrates significant antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. Studies indicate that it can induce apoptosis in specific cancer cells, suggesting potential as an anticancer agent.
- Ames Test Results : The compound has been classified as having strong positive activity in the Ames test, indicating mutagenic potential. This finding necessitates further investigation into its safety profile before clinical applications can be considered .
The mechanisms underlying the biological activities of N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine are still being elucidated. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The presence of the thiophene moiety may interact with key enzymes involved in metabolic pathways, potentially disrupting their function.
- DNA Interaction : Evidence suggests that the compound may bind to DNA or interfere with DNA replication processes, contributing to its cytotoxic effects on cancer cells.
Case Studies and Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
- Antimicrobial Studies : A study published in 2020 assessed the antimicrobial efficacy of various thiophene derivatives, including N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assessment : Research conducted on human cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 10 to 25 µM, indicating significant cytotoxicity compared to control groups .
- Mutagenicity Testing : In a comprehensive Ames test evaluation involving several derivatives of ethane-1,2-diamines, N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine showed strong mutagenic effects at concentrations above 50 µg/plate .
Data Tables
Properties
IUPAC Name |
N'-methyl-N'-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S/c1-8-3-6-12-9(8)7-11(2)5-4-10/h3,6H,4-5,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVGWNGGOZGQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














